molecular formula C12H21NO2 B14210135 1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one CAS No. 823234-72-6

1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one

Cat. No.: B14210135
CAS No.: 823234-72-6
M. Wt: 211.30 g/mol
InChI Key: BLXMTYAPVHZNGV-CAQTZKSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one is a compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and significant biological activities. The 9-azabicyclo[4.2.1]nonane scaffold is a key structural component in several natural and synthetic alkaloids, which are known for their pharmacological potential .

Preparation Methods

The synthesis of 1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves several steps. One common method includes the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol under the action of a Co(acac)2(dppe)/Zn/ZnI2 three-component catalytic system . This reaction yields the desired azabicyclo compounds in high yields (79-95%).

Chemical Reactions Analysis

1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves its interaction with nicotinic acetylcholine receptors in the central and vegetative nervous systems. This interaction leads to the modulation of neurotransmitter release, which can have various therapeutic effects .

Comparison with Similar Compounds

1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one can be compared with other similar compounds such as:

These compounds share the 9-azabicyclo[4.2.1]nonane scaffold but differ in their specific functional groups and biological activities.

Properties

CAS No.

823234-72-6

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-[(1R,6S)-3-methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one

InChI

InChI=1S/C12H21NO2/c1-3-10(14)12-9-6-4-8(13-9)5-7-11(12)15-2/h8-9,11-13H,3-7H2,1-2H3/t8-,9+,11?,12?/m0/s1

InChI Key

BLXMTYAPVHZNGV-CAQTZKSYSA-N

Isomeric SMILES

CCC(=O)C1[C@H]2CC[C@H](N2)CCC1OC

Canonical SMILES

CCC(=O)C1C2CCC(N2)CCC1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.